Carbonic Anhydrase II Inhibition: cis vs. trans Diastereomer
The (2R,3R) enantiomer of 1,2,3,4-tetrahydronaphthalene-2,3-diol inhibits human carbonic anhydrase II (CA II) with a Ki of 8.27 × 10³ nM, whereas the corresponding trans diastereomer (rel-(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol) exhibits a Ki of 3.24 × 10⁴ nM under identical assay conditions [1][2].
trans diastereomer Ki = 3.24 × 10⁴ nM
3.9-fold difference
| Evidence Dimension | Enzyme inhibition constant (Ki) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 8.27 × 10³ nM |
| Comparator Or Baseline | trans-(2R(S),3R(S))-1,2,3,4-Tetrahydronaphthalene-2,3-diol: Ki = 3.24 × 10⁴ nM |
| Quantified Difference | The (2R,3R) isomer is 3.9‑fold more potent (24‑fold lower Ki value). |
| Conditions | pH 7.4; 25 °C; absorbance change of 4‑nitrophenyl acetate (4‑NPA) at 348 nm measured over 3 min |
Why This Matters
This 3.9‑fold potency differential demonstrates that stereochemical purity is critical for achieving reproducible enzyme inhibition data, directly impacting the selection of the appropriate diastereomer for biochemical studies.
- [1] BindingDB Entry BDBM235709: (2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol. View Source
- [2] BindingDB Entry BDBM235712: trans-(2R(S),3R(S))-1,2,3,4-Tetrahydronaphthalene-2,3-diol. View Source
